Cas no 830-96-6 (3-Indolepropionic acid)

3-Indolepropionic acid is a biologically active compound that exhibits potent antioxidant properties, scavenging free radicals to mitigate oxidative stress and cellular damage. Its bioavailability enables efficient absorption, making it a valuable intermediate in the synthesis of pharmaceuticals and diagnostic agents, with potential applications in neuroprotection and inflammation modulation.
3-Indolepropionic acid structure
3-Indolepropionic acid structure
Product Name:3-Indolepropionic acid
CAS No:830-96-6
MF:C11H11NO2
MW:189.210542917252
MDL:MFCD00005660
CID:40035
PubChem ID:3744
Update Time:2025-09-22

3-Indolepropionic acid Chemical and Physical Properties

Names and Identifiers

    • 3-Indolepropionic acid
    • 2-HYDROXYPROPANE
    • 2-PPROPANOL
    • 3-(1H-INDOL-3-YL)PROPANOIC ACID
    • 3-(1H-INDOL-3-YL)-PROPIONIC ACID
    • 3-(3-INDOLYL)PROPANOIC ACID
    • 3-(3-INDOLYL)-PROPIONIC ACID
    • 3-Indole propanoic acid
    • 3-Indolepropionic acid (IPA)
    • 3-(Indol-3-yl)propanoic acid
    • 3-Indazol-1-yl-propionic acid
    • 3-Indolepropionicacid Solution
    • Indole-3-propionic acid
    • Ipa
    • NSC 3252
    • NSC 47831
    • 1H-Indole-3-propanoic acid
    • Indolepropionic acid
    • 3-(3-Indolyl)propionic acid
    • Indolylpropionic Acid
    • IPA (auxin)
    • 1H-INDOLE-3-PROPIONIC ACID
    • 3-(3-Indole)propionic acid
    • 3-(Indol-3-yl)propionic acid
    • 3-Indolepropionicacid
    • 3-(2-Carboxyethyl)-1H-indole
    • Oxigon
    • beta-Indolylpropionate
    • beta-(3-Indolyl)propionic acid
    • 3-(1H-Indol-3-yl)propionic acid
    • 1H-Indole-3-
    • Indole-3-propionic acid (8CI)
    • 3-(Indole-3-yl)propanoic acid
    • β-(3-Indolyl)propionic acid
    • β-Indole-3-propionic acid
    • β-Indolepropionic acid
    • Indole-3-propionic
    • EN300-20789
    • VP20629
    • b-Indole-3-propionate
    • b-(3-Indolyl)propionate
    • A15833
    • HMS3886E03
    • F0849-0388
    • b-Indole-3-propionic acid
    • DivK1c_001183
    • FS-3158
    • I-4000
    • BDBM31879
    • s4809
    • beta-Indole-3-propionate
    • AC-10570
    • EINECS 212-600-1
    • I0032
    • Maybridge1_002431
    • Indole-3-propionic acid, >=99.0% (T)
    • SCHEMBL195405
    • b-Indolepropionic acid
    • 3-Indolepropionic acid, ReagentPlus(R), 99%
    • UNII-JF49U1Q7KN
    • BIDD:GT0788
    • Z104482518
    • 3-Indolepropenoic Acid
    • HY-W015229
    • J-650104
    • beta-Indole-3-propionic acid
    • DB02758
    • NSC-47831
    • SCHEMBL1767754
    • C22236
    • 3-Indolepropionic acid, Vetec(TM) reagent grade, 99%
    • Oprea1_071255
    • SHP622
    • NSC3252
    • .beta.-(3-Indolyl)propionic acid
    • MFCD00005660
    • NS00038237
    • CS-W015945
    • GTPL4709
    • HMS3604I20
    • indole-3-proprionic acid
    • b-Indolepropionate
    • NSC47831
    • VP 20629
    • 3-Indole propionic acid
    • CHEMBL207225
    • 3-indolpropionic acid
    • .beta.-Indolepropionic acid
    • BRN 0147733
    • AM20060737
    • BP-21044
    • 3-(3-Indolyl)propionate
    • CCRIS 4424
    • .beta.-Indolylpropionate
    • 830-96-6
    • Acid, 7
    • .beta.-Indole-3-propionic acid
    • 10265-77-7
    • NSC-3252
    • SDCCGMLS-0065895.P001
    • beta-Indolepropionic acid
    • 5-22-03-00114 (Beilstein Handbook Reference)
    • VP-20629
    • 3-(1H-Indol-3-yl)propanoic acid #
    • 3-Indolepropionate
    • DTXSID7061192
    • 3-(3-Indolyl)propanoate
    • CHEBI:43580
    • SHP-622
    • NCGC00340705-01
    • b-(3-Indolyl)propionic acid
    • AI3-17433
    • 1H-Indole-3-propionate
    • CCG-115418
    • AB01333057-02
    • Trihy(droxymethyl)aminomethane
    • AKOS000120911
    • HMS548G11
    • InChI=1/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14
    • Q21098993
    • SY015400
    • 1H-Indole-3-proponoic acid
    • CDS1_000143
    • BCP26573
    • FT-0627221
    • 3-(1H-Indol-3-yl)propionate
    • beta-(3-Indolyl)propionate
    • beta-Indolepropionate
    • Indole-3-propionic acid, >=97.0% (T)
    • 4ejl
    • JF49U1Q7KN
    • indole-3-propanoic acid
    • Indol-3-propionic acid
    • indolepropionate
    • 3-(1H-indol-3-yl)propanoate
    • BBL001406
    • GLXC-03350
    • STK247053
    • 1F1-N
    • DB-011207
    • BRD-K21071223-001-02-8
    • Indole 3-propionic acid
    • ALBB-034983
    • MDL: MFCD00005660
    • Inchi: 1S/C11H11NO2/c13-11(14)6-5-8-7-12-10-4-2-1-3-9(8)10/h1-4,7,12H,5-6H2,(H,13,14)
    • InChI Key: GOLXRNDWAUTYKT-UHFFFAOYSA-N
    • SMILES: O=C(CCC1C2C(=CC=CC=2)NC=1)O
    • BRN: 147733

Computed Properties

  • Exact Mass: 189.07900
  • Monoisotopic Mass: 189.078979
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 3
  • Complexity: 217
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Surface Charge: 0
  • XLogP3: 1.8
  • Topological Polar Surface Area: 53.1

Experimental Properties

  • Color/Form: White flake crystals
  • Density: 0.960 g/mL at 20 °C
  • Melting Point: 134-135 °C (lit.)
  • Boiling Point: 417.6℃ at 760 mmHg
  • Flash Point: 53 °F
  • Refractive Index: n20/D 1.377(lit.)
  • Solubility: ethanol: soluble50mg/mL, clear, yellow to orange
  • Water Partition Coefficient: Slightly soluble
  • PSA: 53.09000
  • LogP: 2.18510
  • Vapor Pressure: 33 mm Hg ( 20 °C)
  • Solubility: It is easily soluble in ethanol, diethyl ether, acetone, benzene, chloroform and ethyl acetate, soluble in hot water, but poorly soluble in cold water. Gradually change color in exposed air.
  • Sensitiveness: Sensitive to light

3-Indolepropionic acid Security Information

3-Indolepropionic acid Customs Data

  • HS CODE:29339990
  • Customs Data:

    China Customs Code:

    2933990090

    Overview:

    2933990090. Other heterocyclic compounds containing only nitrogen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933990090. heterocyclic compounds with nitrogen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

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3-Indolepropionic acid Production Method

Production Method 1

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Indobine - a new alkaloid from Rauwolfia serpentina benth
Siddiqui, Salimuzzaman; et al, Zeitschrift fuer Naturforschung, 1987, 42(6), 783-4

Production Method 2

Reaction Conditions
1.1 Solvents: Water ;  24 h, 30 °C
Reference
Biocatalytic hydrolysis of various esters using Baker's yeast under neutral conditions without sucrose
Noguchi, Takuya; et al, Tetrahedron Letters, 2022, 104,

Production Method 3

Reaction Conditions
1.1 Reagents: Water Solvents: Water
Reference
Two efficient syntheses of indole-3-propionic esters and acids. Further applications of Meldrum's acid
Farlow, Diane S.; et al, Organic Preparations and Procedures International, 1981, 13(1), 39-48

Production Method 4

Reaction Conditions
1.1 Solvents: Water
Reference
Mechanisms of hydrolysis of several atom-bridged bicyclic anhydrides, N-methylimides, and lactones
Hall, H. K. Jr., Journal of Organic Chemistry, 1963, 28(8), 2027-9

Production Method 5

Reaction Conditions
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethyl acetate ;  12 h, rt
Reference
Improved synthesis of natural ester sintenin and its analogues via Wittig reaction
Sharma, Mukul; et al, Journal of the Indian Chemical Society, 2013, 90(10), 1853-1860

Production Method 6

Reaction Conditions
1.1 Reagents: Sodium hydroxide
Reference
Isolation of indobinine, a new alkaloid from roots of Rauwolfia serpentina Benth
Siddiqui, Salimuzzaman; et al, Indian Journal of Chemistry, 1987, (3), 279-80

Production Method 7

Reaction Conditions
1.1 Reagents: Sodium hydroxide ;  1 h, reflux
Reference
Beckmann rearrangement for the synthesis of derivatives of β- and γ-carbolinones, dihydropyrrolopyridinone and tetrahydroisoquinolinone
Naik, Prajakta N.; et al, ARKIVOC (Gainesville, 2015, (7), 362-376

Production Method 8

Reaction Conditions
1.1 Reagents: Water Solvents: Pyridine ;  16 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ;  acidified
Reference
Ethylenation of aldehydes to 3-propanal, propanol and propanoic acid derivatives
Payne, Daniel T. ; et al, Scientific Reports, 2017, 7(1), 1-8

Production Method 9

Reaction Conditions
1.1 Catalysts: Acetic acid, tetraanhydride with boric acid (H4B2O5) Solvents: Acetonitrile ;  1 min, rt
Reference
B-O-B Catalyzed Cycloadditions of Acrylic Acids
Zhang, Peng; et al, ACS Sustainable Chemistry & Engineering, 2016, 4(12), 6991-6995

Production Method 10

Reaction Conditions
Reference
Syntheses starting from 2-cyanocyclopentanone. Application of arylhydrazones of 5-cyano-5-oxopentanoic acid to the preparation of indole derivatives
Thi Anh Nga Trinh; et al, Bulletin de la Societe Chimique de France, 1987, (2), 361-4

Production Method 11

Reaction Conditions
1.1 Reagents: Acetic anhydride ;  rt → 95 °C; 3.5 h, 90 - 95 °C; 95 °C → rt
1.2 Reagents: Sodium hydroxide Solvents: Water ;  rt; rt → 85 °C; 2.5 h, 75 - 80 °C; 80 °C → rt
1.3 Reagents: Hydrochloric acid Solvents: Water ;  rt
Reference
An improved synthesis of 2-methoxyrutaecarpine
Wang, Xue-cheng; et al, Zhejiang Huagong, 2013, 44(9), 16-17

Production Method 12

Reaction Conditions
1.1 Reagents: Hydrochloric acid
Reference
3-Indolepropionic acids
, United States, , ,

Production Method 13

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  0 °C; 2 h, 40 - 45 °C; cooled
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
A systematic study of two complementary protocols allowing the general, mild and efficient deprotection of N-pivaloylindoles
Ruiz, Miriam; et al, Tetrahedron, 2012, 68(2), 705-710

Production Method 14

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ,  Hexane ;  -78 °C; 2 h, 40 - 45 °C; 45 °C → rt
1.2 Reagents: Ammonium chloride Solvents: Water ;  rt
Reference
An efficient procedure for the deprotection of N-pivaloylindoles, carbazoles and β-carbolines with LDA
Avendano, Carmen; et al, Synlett, 2005, (1), 107-110

Production Method 15

Reaction Conditions
1.1 Reagents: Lithium diisopropylamide Solvents: Tetrahydrofuran ;  2 h, 40 - 45 °C
1.2 Reagents: Water
Reference
Deprotection of N-pivaloylindoles, carbazoles and beta-carbolines with a lithium base
Sanchez, J. Domingo; et al, International Electronic Conferences on Synthetic Organic Chemistry, 2004, 1, 1-5

Production Method 16

Reaction Conditions
1.1 Reagents: Maleic anhydride ,  Potassium hydride
Reference
3-Indolealkanoic acids
, United States, , ,

Production Method 17

Reaction Conditions
1.1 Reagents: Potassium hydroxide ,  Hydrazine hydrate (1:1) Solvents: Ethanol ;  < 20 °C; 4 h, reflux
Reference
Synthesis and antitumor properties of bis-indole derivatives
Song, Binbin; et al, Journal of Chemical and Pharmaceutical Research, 2014, 6(10), 239-243

3-Indolepropionic acid Raw materials

3-Indolepropionic acid Preparation Products

3-Indolepropionic acid Suppliers

Amadis Chemical Company Limited
Gold Member
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(CAS:830-96-6)3-Indolepropionic acid
Order Number:A15833
Stock Status:in Stock
Quantity:1kg
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 04:04
Price ($):168.0
Email:sales@amadischem.com
Tiancheng Chemical (Jiangsu) Co., Ltd
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(CAS:830-96-6)3-(3-Indolyl)-Propionic Acid
Order Number:LE15656;LE2469352;LE6064
Stock Status:in Stock
Quantity:25KG,200KG,1000KG
Purity:99%
Pricing Information Last Updated:Friday, 20 June 2025 12:12
Price ($):discuss personally
Email:18501500038@163.com
Suzhou Senfeida Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
(CAS:830-96-6)3-Indolepropionic acid
Order Number:sfd2619
Stock Status:in Stock
Quantity:200kg
Purity:99.9%
Pricing Information Last Updated:Friday, 19 July 2024 14:33
Price ($):discuss personally
Email:sales2@senfeida.com

3-Indolepropionic acid Spectrogram

1H NMR 300 MHz DMSO
1H NMR
13C NMR
13C NMR
Recommended suppliers
Amadis Chemical Company Limited
(CAS:830-96-6)3-Indolepropionic acid
A15833
Purity:99%
Quantity:1kg
Price ($):168.0
Email
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:830-96-6)3-(3-Indolyl)-Propionic Acid
LE15656;LE2469352;LE6064
Purity:99%/99%/99%
Quantity:25KG,200KG,1000KG/25KG,200KG,1000KG/25KG,200KG,1000KG
Price ($):Inquiry/Inquiry/Inquiry
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